An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2-Naphthalenesulfonic Acid
An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2-Naphthalenesulfonic Acid
Introduction
7-Hydroxy-2-naphthalenesulfonic acid, often referred to as F Acid or Cassella's acid, is a key organic intermediate with significant applications in the synthesis of dyes and pigments.[1][2] Its utility also extends to analytical chemistry, where its sodium salt is employed as a fluorescent probe for the detection of cross-links in vital biological proteins like collagen and elastin.[3] This guide provides a comprehensive overview of the core physicochemical properties of 7-hydroxy-2-naphthalenesulfonic acid, offering both established data and detailed experimental protocols for their verification. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
The structure of 7-hydroxy-2-naphthalenesulfonic acid incorporates a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This dual functionality dictates its chemical behavior, imparting both phenolic and strongly acidic characteristics. The sodium salt of this acid is the most common commercially available form.[1]
Below is a diagram illustrating the chemical structure of 7-hydroxy-2-naphthalenesulfonic acid.
Caption: Chemical structure of 7-hydroxy-2-naphthalenesulfonic acid.
Core Physicochemical Properties
A summary of the key physicochemical properties of 7-hydroxy-2-naphthalenesulfonic acid and its sodium salt is presented in the table below.
| Property | Value (Acid) | Value (Sodium Salt) | Reference(s) |
| CAS Number | 92-40-0 | 135-55-7 | [4],[3] |
| Molecular Formula | C₁₀H₈O₄S | C₁₀H₇NaO₄S | [2],[1] |
| Molecular Weight | 224.23 g/mol | 246.22 g/mol | [2],[5] |
| Appearance | - | White to light yellow/light brown to off-white powder | [5] |
| Melting Point | - | Decomposes >300°C | [5] |
| Solubility | - | Soluble in water | [5] |
| pH (1% solution) | - | 6.0 - 8.0 | [5] |
Acidity and pKa
The acidity of 7-hydroxy-2-naphthalenesulfonic acid is characterized by two dissociable protons: one from the sulfonic acid group and one from the phenolic hydroxyl group.
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Sulfonic Acid Group (-SO₃H): The sulfonic acid moiety is a strong acid, with a pKa value typically below 1. This means that in aqueous solution, it will be fully deprotonated to the sulfonate anion (-SO₃⁻) across the entire practical pH range.
Experimental Protocol: Determination of Hydroxyl Group pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of the hydroxyl group.
Caption: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
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Choice of Titrant: A strong base like NaOH is used to ensure a complete and sharp reaction with the weakly acidic hydroxyl group.
-
Inert Atmosphere: While not always necessary for this compound, purging the solution with nitrogen can be beneficial to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids.
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Ionic Strength: For highly accurate pKa determinations, maintaining a constant ionic strength with a background electrolyte (e.g., KCl) is recommended, as it minimizes changes in activity coefficients.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonate group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The carbons attached to the hydroxyl and sulfonate groups will be significantly shifted downfield and upfield, respectively, due to the electronic effects of these substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.8 | ~125 |
| 3 | ~7.9 | ~128 |
| 4 | ~7.3 | ~120 |
| 5 | ~7.2 | ~118 |
| 6 | ~7.1 | ~110 |
| 8 | ~7.7 | ~130 |
Note: These are estimated values based on known substituent effects and data from similar compounds. Experimental verification is required for accurate assignments.
Infrared (IR) Spectroscopy
The FTIR spectrum of 7-hydroxy-2-naphthalenesulfonic acid will exhibit characteristic absorption bands corresponding to its functional groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 (broad) | O-H (hydroxyl) | Stretching |
| ~3100 | C-H (aromatic) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| 1150-1250 & 1030-1080 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |
| ~650-900 | C-H (aromatic) | Out-of-plane bending |
Interpretation of the Spectrum: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions corresponding to the S=O stretching are characteristic of the sulfonate group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the naphthalene ring.[6]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 7-hydroxy-2-naphthalenesulfonic acid in a suitable solvent (e.g., water or ethanol) is expected to show absorption maxima characteristic of the naphthalene chromophore. The presence of the hydroxyl and sulfonate groups will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The position of the absorption maxima may also be pH-dependent due to the deprotonation of the hydroxyl group at higher pH.
Experimental Protocol: UV-Vis Spectral Analysis
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Preparation of Stock Solution: Accurately weigh and dissolve a small amount of 7-hydroxy-2-naphthalenesulfonic acid sodium salt in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Spectral Scan: Using a calibrated UV-Vis spectrophotometer, scan the working solution over a wavelength range of 200-400 nm, using the solvent as a blank.
-
Determination of λmax: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Analysis: Purity Determination by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of 7-hydroxy-2-naphthalenesulfonic acid. Due to its ionic nature, ion-pair reversed-phase chromatography is a suitable method.
Experimental Protocol: HPLC Purity Assay
Caption: Experimental workflow for HPLC purity analysis.
Causality Behind Experimental Choices:
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Ion-Pairing Reagent: A reagent such as tetrabutylammonium bromide is added to the mobile phase.[7] This reagent forms a neutral ion pair with the negatively charged sulfonate group of the analyte, allowing it to be retained on the nonpolar C18 stationary phase.[8]
-
Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer is optimized to achieve good resolution and a reasonable retention time. A higher proportion of the organic modifier (acetonitrile) will decrease the retention time.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is controlled with a buffer to ensure consistent ionization of the analyte and the ion-pairing reagent.
Synthesis and Purification
A common route for the synthesis of 7-hydroxy-2-naphthalenesulfonic acid involves the sulfonation of 2-naphthol.
Illustrative Synthesis Pathway
Sources
- 1. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 2-Naphthalenesulfonic acid, 7-hydroxy | CAS#:92-40-0 | Chemsrc [chemsrc.com]
- 5. ccount-chem.com [ccount-chem.com]
- 6. azooptics.com [azooptics.com]
- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 8. technologynetworks.com [technologynetworks.com]
